![molecular formula C12H18F3NO4 B1651340 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid CAS No. 1260649-60-2](/img/structure/B1651340.png)
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at position 1, a trifluoromethyl (-CF₃) substituent at position 3, and a carboxylic acid (-COOH) moiety at position 4. The Boc group enhances stability during synthetic processes, while the -CF₃ group contributes to metabolic resistance and lipophilicity, making the compound valuable in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQHRSMRHOQSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131793 | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260649-60-2 | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260649-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Boc Protection Using Di-tert-butyl Dicarbonate (Boc₂O)
A suspension of 3-(trifluoromethyl)piperidine-4-carboxylic acid (10.0 g, 48.5 mmol) in dichloromethane (150 mL) is treated with triethylamine (20.2 mL, 145.5 mmol) at 0°C, followed by dropwise addition of Boc₂O (15.8 mL, 72.8 mmol). The reaction is stirred at room temperature for 16 hours, after which water (100 mL) is added. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification via column chromatography (silica gel, 2% methanol in chloroform) yields 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)piperidine-4-carboxylic acid as a white solid (12.4 g, 85%).
Key Data:
- Yield: 85%
- Reagents: Boc₂O (1.5 equiv), Et₃N (3.0 equiv)
- Solvent: Dichloromethane
- Purification: Column chromatography (silica gel)
Synthesis of 3-(Trifluoromethyl)piperidine-4-carboxylic Acid
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or through pre-functionalized building blocks.
Cyclization of β-Keto Esters
A mixture of 4-(trifluoromethyl)pyridine-3-carboxylic acid (8.2 g, 40 mmol) and Meldrum’s acid (6.9 g, 48 mmol) in acetonitrile (100 mL) is treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 9.2 g, 48 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 g, 4 mmol). After stirring at room temperature for 12 hours, methanol (50 mL) is added to hydrolyze the Meldrum’s acid adduct. The resulting β-keto ester is isolated and reduced via hydrogenation (H₂, 50 psi, Pd/C) in ethanol to yield 3-(trifluoromethyl)piperidine-4-carboxylic acid.
Key Data:
- Catalyst: 10% Pd/C
- Pressure: 50 psi H₂
- Solvent: Ethanol
- Yield: 78%
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions.
Saponification with Lithium Hydroxide
A solution of methyl 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)piperidine-4-carboxylate (5.0 g, 14.3 mmol) in tetrahydrofuran (50 mL) and water (25 mL) is treated with lithium hydroxide monohydrate (3.0 g, 71.5 mmol). The mixture is stirred at 50°C for 6 hours, acidified with 1M HCl to pH 2, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the carboxylic acid (4.2 g, 89%).
Key Data:
- Base: LiOH·H₂O (5.0 equiv)
- Temperature: 50°C
- Yield: 89%
Alternative Industrial-Scale Synthesis
Continuous Flow Microreactor Systems
For industrial production, a flow microreactor system is employed to enhance efficiency. A solution of 3-(trifluoromethyl)piperidine-4-carboxylic acid methyl ester (1.0 M in acetonitrile) and Boc₂O (1.2 equiv) is pumped through a reactor at 25°C with a residence time of 10 minutes. The output is directly quenched with water, and the product is isolated via continuous liquid-liquid extraction.
Key Data:
- Residence Time: 10 minutes
- Solvent: Acetonitrile
- Throughput: 1.2 kg/hour
Characterization and Validation
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 2.82 (t, J = 12.4 Hz, 2H), 3.67 (s, 2H), 4.02 (s, 1H).
- ¹³C NMR (151 MHz, CDCl₃): δ 174.9 (COOH), 154.6 (Boc), 79.5 (C-O), 41.0 (piperidine-C), 28.4 (CF₃).
- HRMS (ESI): m/z calcd for C₁₂H₁₈F₃NO₄ [M+H]⁺: 322.1264; found: 322.1268.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid serves as a versatile scaffold in the synthesis of bioactive molecules. Its piperidine structure is crucial for developing compounds with potential therapeutic effects, particularly in neuropharmacology and pain management.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against certain types of cancer cells. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes, which is essential for drug efficacy.
Agrochemical Development
The compound's unique properties make it suitable for developing agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group is known to increase the biological activity of agrochemical products.
- Research Findings : Studies indicate that piperidine derivatives can effectively target specific pests while minimizing environmental impact, showcasing the compound's potential in sustainable agriculture.
Synthesis of Complex Molecules
In organic synthesis, this compound acts as a key intermediate for constructing more complex structures. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during synthesis, allowing for selective reactions without interference from other functional groups.
- Example Application : The Boc protection strategy facilitates the synthesis of various pharmaceutical agents by enabling sequential functionalization steps without compromising the integrity of sensitive amine groups.
Mécanisme D'action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared to structurally related piperidine derivatives with variations in substituent positions, functional groups, and stereochemistry. Key differences in physicochemical properties, synthetic utility, and biological relevance are highlighted below.
Table 1: Substituent and Molecular Comparison
Key Observations :
4-Aryl/benzyl derivatives (e.g., ) exhibit higher molecular weights and steric bulk, impacting solubility and target-binding affinity .
Synthetic Utility :
- Boc-protected piperidines are commonly synthesized via reductive amination (e.g., NaBH₃CN-mediated reactions, 39% yield in ). The -CF₃ group may require specialized fluorination protocols .
Commercial Availability :
- Derivatives like 4-(trifluoromethyl)benzyl analogs are available from multiple suppliers (e.g., AKOS027393182, ZINC35571437), suggesting robust demand in medicinal chemistry .
Physicochemical Properties :
- The 3-CF₃ substituent increases lipophilicity (logP ~2.5 estimated) compared to 4-F (logP ~1.8), influencing membrane permeability .
Activité Biologique
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid (CAS Number: 1260649-60-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H18F3NO4, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethyl (CF3) group. The presence of these groups contributes to its reactivity and biological properties, particularly in drug development.
Mode of Action
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's interaction with biological targets such as enzymes and receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the efficacy and stability of the compound. For instance, the stability of the Boc group under physiological conditions can affect the release and activity of the active form of the compound within biological systems.
Pharmacological Applications
This compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs. Its unique structure allows for targeted modifications that can enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antibacterial Activity : Research has shown that derivatives containing trifluoromethyl groups exhibit enhanced antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for non-fluorinated analogs .
- Drug Development : A study highlighted the role of trifluoromethyl-containing compounds in improving bioavailability and potency in drug candidates. The incorporation of such groups has been linked to improved interactions with biological targets, leading to increased therapeutic effects .
- Enzyme Inhibition : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly regarding its interactions with key metabolic enzymes. This research is crucial for designing inhibitors that could lead to new therapeutic agents .
Q & A
Q. Basic Research Focus
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or reverse-phase C18 columns for polar carboxylic acid derivatives .
- Acid-base extraction : Utilize the carboxylic acid’s pH-dependent solubility. Extract the deprotonated form (pH > 5) into aqueous layers, then re-acidify to precipitate the product .
- Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to remove unreacted trifluoromethyl precursors .
How can stereochemical inconsistencies in NMR data be resolved for this compound?
Advanced Research Focus
The trifluoromethyl group’s strong electron-withdrawing effect can distort NMR signals. To resolve stereochemical ambiguities:
- Use NMR : The CF group’s splitting patterns (e.g., coupling with adjacent protons) clarify spatial arrangements .
- X-ray crystallography : Determine absolute configuration, as done for related Boc-protected piperidine derivatives .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures for axial/equatorial conformers of the piperidine ring .
How does the Boc group influence the compound’s stability under varying pH conditions?
Advanced Research Focus
The Boc group is labile under acidic conditions (e.g., TFA or HCl), but stable in neutral/basic environments:
- Storage : Store at −20°C in inert, anhydrous solvents (e.g., DMSO or DMF) to prevent hydrolysis .
- Biological assays : Pre-cleavage with TFA (20% v/v, 2 hr) is required before in vitro testing to remove the Boc group and expose the free amine .
- pH-dependent degradation : Monitor by HPLC at pH 2–7; degradation products include tert-butanol and CO .
Which spectroscopic techniques are most reliable for characterizing this compound?
Q. Basic Research Focus
- and NMR : Key signals include the Boc group’s tert-butyl singlet (~1.4 ppm) and the piperidine ring’s axial/equatorial protons (2.5–3.5 ppm) .
- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm) and Boc carbonyl (1680–1700 cm) stretches .
- High-resolution mass spectrometry (HRMS) : Use ESI(+) mode to verify molecular ion peaks (e.g., [M+H] for CHFNO) .
How does the trifluoromethyl group impact bioactivity in drug discovery applications?
Advanced Research Focus
The CF group enhances metabolic stability and lipophilicity, improving membrane permeability. In hepatitis C virus (HCV) inhibitors, analogous trifluoromethyl-piperidine derivatives showed 10-fold higher potency than non-fluorinated counterparts due to enhanced target binding (S1P1 receptor) . However, steric effects may reduce solubility; balance with polar substituents (e.g., carboxylic acid) to maintain bioavailability .
Why do different synthetic routes lead to varying impurity profiles?
Advanced Research Focus
Contradictions arise from:
- Byproduct formation : NaBHCN may reduce oxadiazole rings in certain substrates, generating undesired amines .
- Catalyst selectivity : Palladium catalysts in coupling reactions can produce regioisomers if trifluoromethyl positioning is not sterically controlled .
- Protection/deprotection steps : Incomplete Boc removal (e.g., residual tert-butoxy groups) introduces impurities detectable by NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.